Physicochemical Property Comparison: 1-(2-Phenoxyethyl)benzimidazol-2-amine vs. Unsubstituted 2-Aminobenzimidazole
The N1-phenoxyethyl substituent distinguishes this compound from the parent 2-aminobenzimidazole scaffold by introducing increased lipophilicity and molecular complexity. While experimental comparative data are not available, predicted physicochemical parameters indicate substantial differences in key drug-likeness properties. The target compound has a predicted melting point of 167–168 °C (isopropanol) and a predicted boiling point of 476.6 ± 47.0 °C, compared to 2-aminobenzimidazole (CAS 934-32-7) which has a reported melting point of approximately 224 °C and boiling point of approximately 359 °C [1]. The pKa of the target compound (predicted 6.58 ± 0.10) differs from that of 2-aminobenzimidazole (reported pKa ~7.5), indicating altered protonation states at physiological pH that may affect solubility and permeability [2].
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 167–168 °C (solvent: isopropanol) |
| Comparator Or Baseline | 2-Aminobenzimidazole: ~224 °C |
| Quantified Difference | ~56 °C lower melting point |
| Conditions | Predicted and reported experimental values |
Why This Matters
Lower melting point indicates altered crystal packing and may correlate with improved solubility, a critical factor for in vitro assay preparation and formulation development.
- [1] PubChem. 2-Aminobenzimidazole (CID 15803) Compound Summary. National Center for Biotechnology Information. 2025. View Source
- [2] DrugBank. 2-Aminobenzimidazole (DB02949). 2025. View Source
